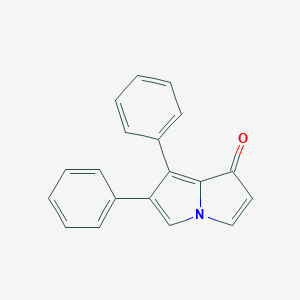
6,7-Diphenyl-1-pyrrolizinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Diphenyl-1-pyrrolizinone, also known as diphenylpyrrolizine, is a chemical compound with the molecular formula C20H14N2O. It belongs to the class of pyrrolizine compounds, which are known for their diverse biological activities. Diphenylpyrrolizine has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 6,7-Diphenyl-1-pyrrolizinoneolizine is not fully understood. However, it has been reported to act through various pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the induction of reactive oxygen species (ROS). The compound has also been shown to activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Diphenylpyrrolizine has been reported to exhibit various biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. Additionally, 6,7-Diphenyl-1-pyrrolizinoneolizine has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
Diphenylpyrrolizine has several advantages for laboratory experiments. It is readily available, easy to synthesize, and has a high purity. Additionally, it exhibits a broad range of biological activities, making it a versatile compound for various applications. However, 6,7-Diphenyl-1-pyrrolizinoneolizine has some limitations, including its poor solubility in water, which can affect its bioavailability and limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 6,7-Diphenyl-1-pyrrolizinoneolizine. One area of interest is the development of novel derivatives of 6,7-Diphenyl-1-pyrrolizinoneolizine with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of 6,7-Diphenyl-1-pyrrolizinoneolizine and its potential applications in the treatment of various diseases. Furthermore, the development of new methods for the synthesis of 6,7-Diphenyl-1-pyrrolizinoneolizine and its derivatives could lead to the discovery of new compounds with enhanced biological activities.
Conclusion
In conclusion, 6,7-Diphenyl-1-pyrrolizinoneolizine is a promising compound with various potential applications in medicinal chemistry. The compound exhibits diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The synthesis of 6,7-Diphenyl-1-pyrrolizinoneolizine is straightforward, and the compound has several advantages for laboratory experiments. Further research is needed to fully understand the mechanism of action of 6,7-Diphenyl-1-pyrrolizinoneolizine and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 6,7-Diphenyl-1-pyrrolizinoneolizine involves the reaction between 1,2-diphenylhydrazine and acetylacetone in the presence of a catalyst such as zinc chloride. The reaction proceeds through a cyclization process, resulting in the formation of 6,7-Diphenyl-1-pyrrolizinoneolizine. This method provides a high yield of 6,7-Diphenyl-1-pyrrolizinoneolizine and is widely used in the laboratory.
Wissenschaftliche Forschungsanwendungen
Diphenylpyrrolizine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, 6,7-Diphenyl-1-pyrrolizinoneolizine has been reported to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
105508-03-0 |
|---|---|
Produktname |
6,7-Diphenyl-1-pyrrolizinone |
Molekularformel |
C19H13NO |
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
6,7-diphenylpyrrolizin-1-one |
InChI |
InChI=1S/C19H13NO/c21-17-11-12-20-13-16(14-7-3-1-4-8-14)18(19(17)20)15-9-5-2-6-10-15/h1-13H |
InChI-Schlüssel |
YJFVWUAYZMPCSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN3C=CC(=O)C3=C2C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN3C=CC(=O)C3=C2C4=CC=CC=C4 |
Andere CAS-Nummern |
105508-03-0 |
Synonyme |
1-DAPON 6,7-diphenyl-1-pyrrolizinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



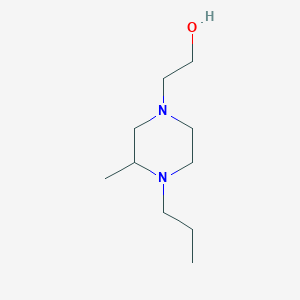
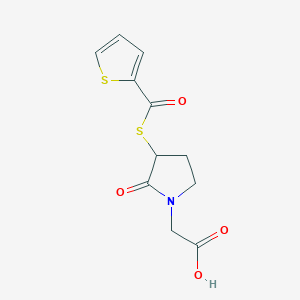
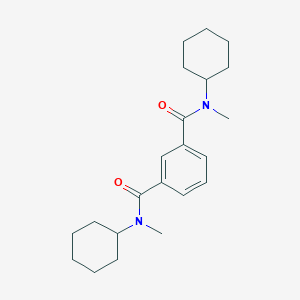
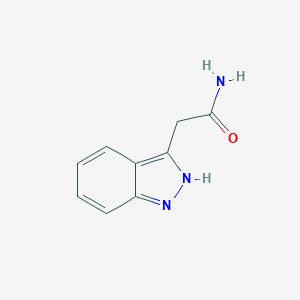
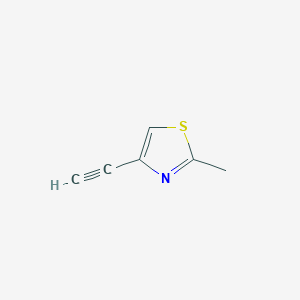
![N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine](/img/structure/B9495.png)
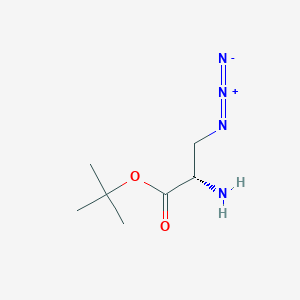
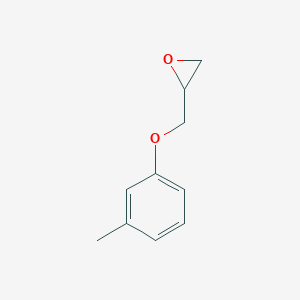
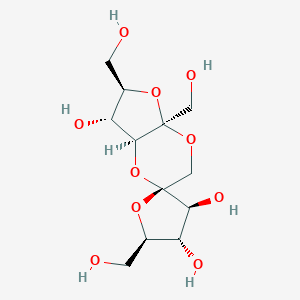
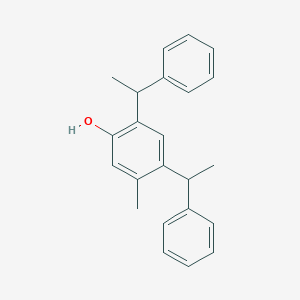
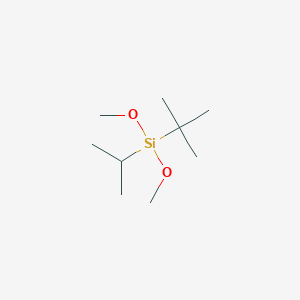
![Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate](/img/structure/B9504.png)
![Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B9507.png)
